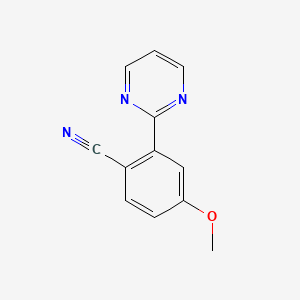
5-Fluoronaphthalene-1-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoronaphthalene-1-acetic acid is an organic compound that belongs to the class of naphthalene derivatives It features a fluorine atom substituted at the fifth position of the naphthalene ring and an acetic acid moiety attached to the first position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoronaphthalene-1-acetic acid typically involves the following steps:
Fluorination of Naphthalene:
Acetylation: The resulting 5-fluoronaphthalene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 5-fluoro-1-acetylnaphthalene.
Oxidation: The acetyl group is then oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: 5-Fluoro-1-naphthaldehyde, 5-Fluoro-1-naphthone.
Reduction: 5-Fluoronaphthalen-1-ylmethanol, 5-Fluoronaphthalen-1-ylmethane.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
科学的研究の応用
5-Fluoronaphthalene-1-acetic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: As an intermediate in organic synthesis, it aids in the preparation of more complex molecules for various applications.
作用機序
The mechanism of action of 5-Fluoronaphthalene-1-acetic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The fluorine atom enhances binding affinity and selectivity by forming strong interactions with target proteins. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Naphthalene-1-acetic acid: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
5-Bromonaphthalen-1-yl)acetic acid: Similar structure but with a bromine atom instead of fluorine, leading to different reactivity and applications.
1-Naphthylacetic acid: The acetic acid moiety is attached to the first position of naphthalene without any additional substituents.
Uniqueness: 5-Fluoronaphthalene-1-acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high binding affinity and selectivity, such as drug design and materials science.
特性
分子式 |
C12H9FO2 |
|---|---|
分子量 |
204.20 g/mol |
IUPAC名 |
2-(5-fluoronaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H9FO2/c13-11-6-2-4-9-8(7-12(14)15)3-1-5-10(9)11/h1-6H,7H2,(H,14,15) |
InChIキー |
ADWOLTIUOGCRIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=CC=C(C2=C1)F)CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzenemethanamine, N-[3-methyl-1-(2-propenyl)-2-butenyl]-](/img/structure/B8591144.png)

![N-[3-bromo-5-(1,3-thiazol-5-yl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B8591171.png)


![2-[4-(2-Oxocyclohexylidenemethyl)phenyl]propionic acid](/img/structure/B8591196.png)


